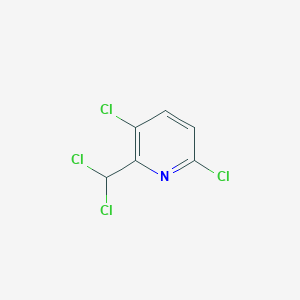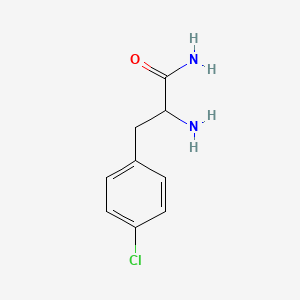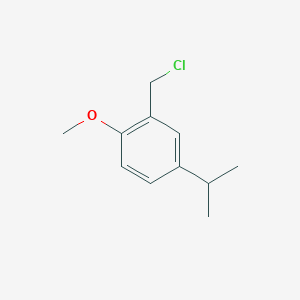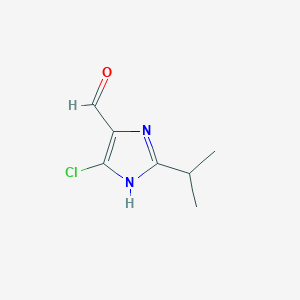
5-chloro-2-isopropyl-1h-imidazole-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound, in particular, is characterized by the presence of a chloro group at the 5th position, an isopropyl group at the 2nd position, and a carboxaldehyde group at the 4th position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-4,5-dichloroimidazole with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: 5-chloro-2-isopropyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-chloro-2-isopropyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde is primarily based on its ability to interact with various biological targets. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
- 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde
- 2-Methyl-5-chloro-1H-imidazole-4-carboxaldehyde
- 2-Phenyl-5-chloro-1H-imidazole-4-carboxaldehyde
Comparison: 5-Chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct physicochemical properties and biological effects, making it a valuable molecule for specific applications.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
5-chloro-2-propan-2-yl-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9ClN2O/c1-4(2)7-9-5(3-11)6(8)10-7/h3-4H,1-2H3,(H,9,10) |
InChI Key |
WOVHVJUNBPCKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(N1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-methoxy-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8734971.png)
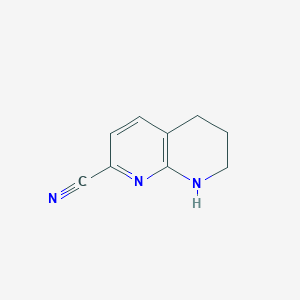
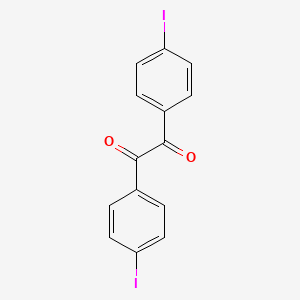
![5-Chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine](/img/structure/B8735015.png)
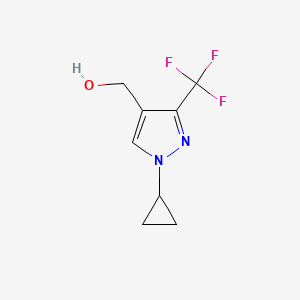

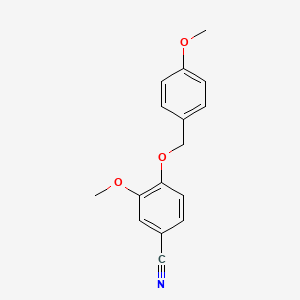
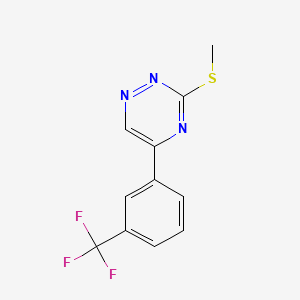
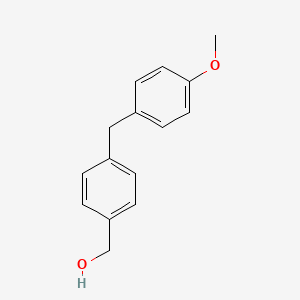
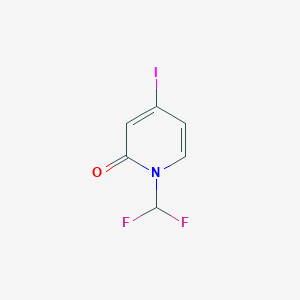
![{3-[5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]phenyl}methanol](/img/structure/B8735059.png)
